![molecular formula C29H33N5O3 B14413541 N-[2-(diethylamino)ethyl]-4-[(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)methylamino]benzamide CAS No. 87447-30-1](/img/structure/B14413541.png)
N-[2-(diethylamino)ethyl]-4-[(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)methylamino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(diethylamino)ethyl]-4-[(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)methylamino]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzamide core linked to an imidazolidinone moiety and a diethylaminoethyl side chain.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(diethylamino)ethyl]-4-[(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)methylamino]benzamide typically involves multiple steps, including the formation of the imidazolidinone ring, the attachment of the benzamide group, and the introduction of the diethylaminoethyl side chain. Common synthetic routes may involve:
Formation of Imidazolidinone Ring: This can be achieved through the reaction of an appropriate diamine with a diketone under acidic or basic conditions.
Attachment of Benzamide Group: The benzamide group can be introduced via a condensation reaction between an amine and a benzoyl chloride derivative.
Introduction of Diethylaminoethyl Side Chain: This step may involve the alkylation of the amine group with diethylaminoethyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-[2-(diethylamino)ethyl]-4-[(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)methylamino]benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
科学的研究の応用
N-[2-(diethylamino)ethyl]-4-[(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)methylamino]benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases, including its role as a drug candidate or a pharmacological tool.
Industry: Utilized in the development of new materials, such as polymers or coatings, and in the production of specialty chemicals.
作用機序
The mechanism of action of N-[2-(diethylamino)ethyl]-4-[(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)methylamino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Methylammonium lead halide: Known for its applications in solar cells and light-emitting diodes.
Diethyl malonate: Used in the synthesis of barbiturates and other organic compounds.
Uniqueness
N-[2-(diethylamino)ethyl]-4-[(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)methylamino]benzamide stands out due to its unique structure, which combines an imidazolidinone ring with a benzamide core and a diethylaminoethyl side chain
特性
CAS番号 |
87447-30-1 |
|---|---|
分子式 |
C29H33N5O3 |
分子量 |
499.6 g/mol |
IUPAC名 |
N-[2-(diethylamino)ethyl]-4-[(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)methylamino]benzamide |
InChI |
InChI=1S/C29H33N5O3/c1-3-33(4-2)20-19-30-26(35)22-15-17-25(18-16-22)31-21-34-27(36)29(32-28(34)37,23-11-7-5-8-12-23)24-13-9-6-10-14-24/h5-18,31H,3-4,19-21H2,1-2H3,(H,30,35)(H,32,37) |
InChIキー |
CDHHTLYATJBPNO-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCNC(=O)C1=CC=C(C=C1)NCN2C(=O)C(NC2=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


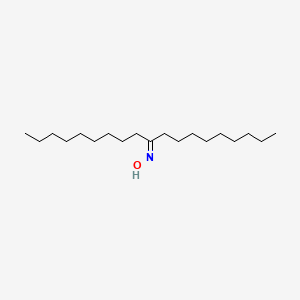


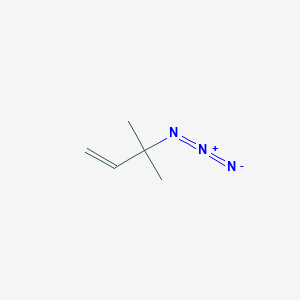
![3-[2-(4-Methoxyphenyl)ethenyl]-9-phenyl-9H-carbazole](/img/structure/B14413488.png)
![1-[2-(Acetylsulfanyl)ethyl]-1,2-dimethylpiperidin-1-ium iodide](/img/structure/B14413490.png)
![5-Bromo-2-[(2,5-dimethylphenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14413492.png)

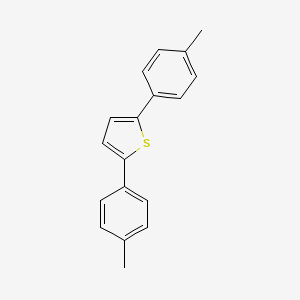

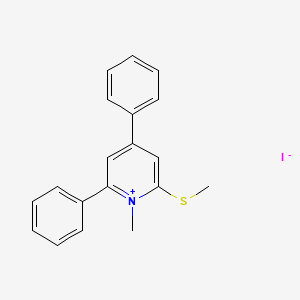
![(Bicyclo[2.2.2]oct-5-en-2-ylidene)propanedinitrile](/img/structure/B14413522.png)
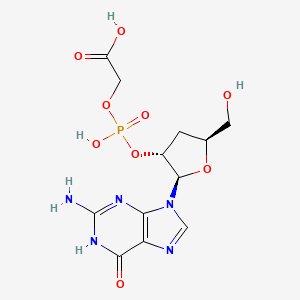
![3-[(3,5-Dimethoxyphenyl)tellanyl]-3-phenylprop-2-enoic acid](/img/structure/B14413530.png)
